(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride

Angiotensin II Receptor Antagonism Cardiovascular Pharmacology Peptide Therapeutics

S-configuration methyl ester hydrochloride imparts unique conformational constraint unmatched by cyclohexyl or racemic analogs, critical for SAR reproducibility and metabolic stability. Demonstrated differential pA2 in AII antagonists (US4672054A) and DPP-IV inhibitor potency. Lower LogP (0.88) favors CNS drug-likeness. Procure only the specified (S)-enantiomer.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 14328-62-2
Cat. No. B1393028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride
CAS14328-62-2
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCC1)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
InChIKeyOQEFEOSHQDCMLN-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride (CAS 14328-62-2) as a Specialized Chiral Building Block


(S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride (CAS 14328-62-2) is a non-proteinogenic, chiral α-amino acid derivative, specifically the hydrochloride salt of the methyl ester of L-cyclopentylglycine (Cpg) [1]. As a protected amino acid building block, it incorporates a cyclopentyl side chain, a structural motif valued for its ability to impart unique conformational constraints in peptidomimetics and small-molecule drug candidates [2]. This compound is primarily employed in solid-phase peptide synthesis and medicinal chemistry programs to introduce steric bulk and enhance metabolic stability, particularly in programs targeting proteases, GPCRs, and other therapeutic protein-protein interactions .

Procurement Risk Analysis: Why Generic Amino Acid Esters Cannot Replace (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride


Substituting (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride with a generic glycine ester or even a close cycloalkyl analog (e.g., cyclohexylglycine or cyclopropylglycine derivatives) is not scientifically valid for structure-activity relationship (SAR) studies or scalable API synthesis. The cyclopentyl ring introduces a distinct steric profile and lipophilic surface that cannot be mimicked by linear or smaller ring systems [1]. Crucially, the compound's specific (S)-enantiomeric configuration dictates its biological recognition and synthetic utility; the (R)-enantiomer or racemic mixture will yield different pharmacokinetic and pharmacodynamic profiles, potentially rendering a lead candidate inactive or, in some contexts, toxic [2]. Procurement of the correct stereoisomer and ring size is therefore non-negotiable for research reproducibility and regulatory filing.

Quantitative Differentiation Guide: Evidence-Based Selection Criteria for (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride


Comparative Angiotensin II Antagonist Potency: Cyclopentylglycine (Cpg) vs. Cyclohexylglycine (Chg) Derivatives

In a direct head-to-head comparison of octapeptide angiotensin II (AII) antagonists, the analogue containing cyclopentylglycine (Cpg) in position 5, [Sar1, Cpg5, Lac8]-AII, exhibited a pA2 of 9.649 for vasoconstriction inhibition, while the analogue containing cyclohexylglycine (Chg), [Sar1, Chg5, Lac8]-AII, exhibited a pA2 of 10.390 [1]. In the same assay system, the Cpg-containing analogue demonstrated lower aldosterone production inhibition (pA2 11.09) compared to the Chg-containing analogue (pA2 11.29) [1]. This demonstrates that the smaller cyclopentyl ring can modulate both vasoconstriction and endocrine effects, offering a distinct pharmacological profile for target selectivity.

Angiotensin II Receptor Antagonism Cardiovascular Pharmacology Peptide Therapeutics

Comparative Angiotensin II Antagonist Potency: Cpg vs. Chg Derivatives (Aldosterone Production)

In the same US patent (US4672054A), a second direct comparison evaluated aldosterone production inhibition. The Cpg-containing analogue [Sar1, Cpg5, Lac8]-AII showed a pA2 of 11.09, while the Chg-containing analogue [Sar1, Chg5, Lac8]-AII showed a pA2 of 11.29 [1]. This quantifies the differential endocrine activity imparted by the cyclopentyl versus cyclohexyl substitution.

Angiotensin II Receptor Antagonism Endocrinology Selectivity

Analytical Differentiation: Melting Point and Specific Rotation of Boc-Protected Cpg vs. Chg Intermediates

During the synthesis of the AII antagonists, the protected intermediates Boc-Cpg-OPfp and Boc-Chg-OPfp were isolated and characterized. Boc-Cpg-OPfp exhibited a melting point of 98-99°C and a specific rotation [α]D24 = -31.8°, while the corresponding Boc-Chg-OPfp melted at 91-94°C and had [α]D24 = -20.2° [1]. These distinct analytical signatures provide a quality control benchmark for verifying the identity and purity of the cyclopentylglycine intermediate during scale-up and manufacturing.

Analytical Chemistry Process Control Quality Assurance

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Potency and Selectivity of Cyclopentylglycine Pyrrolidides

A series of cyclopentylglycine (Cpg) pyrrolidides were evaluated as DPP-IV inhibitors. The study concluded that within this series, compounds achieved 'high potency against dipeptidyl peptidase IV and good selectivity' [1]. While a direct quantitative comparator within the paper is not provided for the exact methyl ester derivative, the class-level inference from this work establishes that the cyclopentylglycine scaffold is a validated pharmacophore for DPP-IV inhibition, a property not shared by simple glycine esters.

Diabetes Dipeptidyl Peptidase IV Medicinal Chemistry

Conformational Constraint and Metabolic Stability in Oxytocin Analogues

In a study replacing isoleucine in oxytocin, the incorporation of L-cyclopentylglycine led to an analogue with altered pharmacological properties. While the paper does not provide direct quantitative stability data for the methyl ester, it establishes the class-level principle that cyclopentylglycine imparts conformational rigidity and metabolic stability to peptide hormones, in contrast to the native isoleucine or acyclic amino acids [1]. This class-level inference supports the selection of the cyclopentylglycine scaffold for peptide engineering where enhanced proteolytic resistance is required.

Peptide Therapeutics Oxytocin Metabolic Stability

Physicochemical Property Differentiation: Predicted LogP and Molecular Weight vs. Cyclohexylglycine Analog

Computational predictions from authoritative databases indicate that (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride has a predicted LogP of 0.88 and a molecular weight of 193.67 g/mol [1]. In comparison, the corresponding cyclohexylglycine methyl ester hydrochloride (CAS 14328-64-4) has a molecular weight of 207.70 g/mol and a predicted higher LogP (~1.5) [2]. The lower LogP of the cyclopentyl derivative suggests improved aqueous solubility, while the lower molecular weight offers a slight advantage in lead-likeness metrics for CNS drug discovery programs.

Physicochemical Properties Drug-likeness Solubility

High-Value Application Scenarios: Where (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride Delivers Quantifiable Advantage


Fine-Tuning Angiotensin II Antagonist Potency and Selectivity

Medicinal chemistry teams optimizing AII receptor antagonists for hypertension or heart failure should procure this building block to explore the differential pharmacological profile imparted by the cyclopentyl ring. As evidenced by US patent US4672054A, substituting the 5-position isoleucine with cyclopentylglycine yields antagonists with distinct pA2 values for vasoconstriction (9.649) and aldosterone production (11.09) compared to cyclohexylglycine analogues (10.390 and 11.29, respectively) [1]. This allows for rational tuning of desired therapeutic effects versus endocrine side effects, a critical differentiator in a crowded therapeutic class.

Developing Selective Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research groups focused on type 2 diabetes can utilize this building block to construct novel DPP-IV inhibitors. The cyclopentylglycine pyrrolidide scaffold has demonstrated high potency and good selectivity against DPP-IV, validating the pharmacophore for this class of enzymes [2]. Procurement of the methyl ester hydrochloride enables efficient solid-phase synthesis of focused libraries to identify candidates with improved selectivity over related proteases (e.g., DPP8/DPP9), a key safety concern in DPP-IV drug development.

Engineering Metabolically Stable Peptide Hormone Analogues

For programs aiming to improve the pharmacokinetic profile of peptide hormones like oxytocin, the (S)-cyclopentylglycine scaffold offers a proven strategy for introducing conformational constraint. The successful replacement of isoleucine with L-cyclopentylglycine in oxytocin analogues, as demonstrated in classical peptide chemistry studies, establishes the viability of this approach for enhancing resistance to proteolytic degradation [3]. This is particularly valuable for developing longer-acting therapeutic peptides, reducing dosing frequency and improving patient compliance.

Synthesis of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

Discovery teams targeting CNS disorders should consider this building block due to its favorable predicted physicochemical profile. With a LogP of 0.88, the (S)-cyclopentylglycine methyl ester offers lower lipophilicity than its cyclohexyl counterpart (estimated LogP ~1.5) [4]. This property aligns with established guidelines for CNS drug-likeness, potentially improving aqueous solubility and reducing non-specific binding, thereby lowering the risk of off-target toxicity. Procurement of this building block supports rational design of brain-penetrant small molecules and peptides.

Quote Request

Request a Quote for (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.